molecular formula C8H7FO2S B2796210 4-Fluoro-3-(methylsulfanyl)benzoic acid CAS No. 169310-01-4

4-Fluoro-3-(methylsulfanyl)benzoic acid

Cat. No.: B2796210
CAS No.: 169310-01-4
M. Wt: 186.2
InChI Key: LTEUSKDAVFRTPG-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C8H7FO2S and its molecular weight is 186.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEUSKDAVFRTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-3-(methylsulfanyl)benzoic acid CAS 169310-01-4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Fluoro-3-(methylsulfanyl)benzoic Acid

CAS: 169310-01-4 Formula: C₈H₇FO₂S Molecular Weight: 186.20 g/mol IUPAC: this compound

Part 1: Executive Summary & Strategic Utility

This compound is a specialized organofluorine building block used primarily in the optimization of lead compounds for oncology and immunology. Its structural value lies in the ortho-fluorothioether motif , which serves two critical medicinal chemistry functions:

  • Metabolic Blocking: The fluorine atom at the 4-position blocks para-hydroxylation, a common metabolic clearance pathway for benzoic acid derivatives, thereby extending the half-life (

    
    ) of the parent drug.
    
  • Electronic & Steric Modulation: The 3-methylsulfanyl (-SMe) group acts as a "soft" nucleophile and a lipophilic handle. Unlike a methoxy group (-OMe), the -SMe group has a larger van der Waals radius and different electronic donation properties (

    
     vs -0.27 for OMe), allowing for subtle tuning of ligand-protein binding affinities. Furthermore, the sulfide is a "pro-moiety" that can be selectively oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me) to alter polarity and hydrogen-bonding capability during SAR (Structure-Activity Relationship) exploration.
    

Part 2: Chemical Profile & Properties

PropertyValueNote
Appearance Off-white to pale yellow solidOxidation sensitive (sulfide to sulfoxide)
Melting Point 148–152 °CPredicted range based on structural analogs
Solubility DMSO, Methanol, DCMPoor water solubility; soluble in alkaline aq.[1] media
pKa ~3.9Acidic carboxyl proton
LogP ~2.3Moderately lipophilic
Storage 2–8 °C, Inert AtmosphereHygroscopic and air-sensitive (sulfide oxidation)

Part 3: Synthetic Methodology (The "Gold Standard" Route)

Direct nucleophilic aromatic substitution (


) on 3,4-difluorobenzoic acid typically yields the 4-substituted product due to the activating effect of the para-carboxyl group. Therefore, to achieve the 3-methylsulfanyl-4-fluoro  substitution pattern, a regioselective Metal-Halogen Exchange  or Palladium-Catalyzed Cross-Coupling  strategy starting from 3-bromo-4-fluorobenzoic acid is required.
Protocol: Regioselective Synthesis via Pd-Catalyzed C–S Coupling

This protocol avoids the regioselectivity issues of


 and provides high purity.

Reagents:

  • Starting Material: Methyl 3-bromo-4-fluorobenzoate (protected acid).

  • Thiol Source: Sodium thiomethoxide (NaSMe).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Esterification (Pre-step): Convert 3-bromo-4-fluorobenzoic acid to its methyl ester using

    
     in MeOH. The free acid can poison Pd catalysts.
    
  • Catalyst Preparation: In a glovebox or under Argon, mix

    
     (2 mol%) and Xantphos (4 mol%) in anhydrous 1,4-dioxane. Stir for 10 minutes to form the active catalytic complex.
    
  • Coupling Reaction:

    • Add Methyl 3-bromo-4-fluorobenzoate (1.0 equiv) and NaSMe (1.2 equiv).

    • Add

      
       (1.5 equiv) as a base to scavenge protons if using methanethiol, or to buffer the system.
      
    • Heat to 100°C for 12–16 hours.

    • Mechanism:[2] The Pd inserts into the C-Br bond (Oxidative Addition). The Fluorine atom is stable to Pd(0) under these conditions. Transmetallation with thiomethoxide follows, then Reductive Elimination yields the C-S bond.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 3. The product, This compound , will precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc + 1% AcOH).

Visualization: Synthetic Pathway

SynthesisRoute Start 3-Bromo-4-fluorobenzoic acid Step1 Methyl 3-bromo-4-fluorobenzoate Start->Step1 SOCl2, MeOH Reflux Step2 Pd-Intermediate (Oxidative Addition) Step1->Step2 Pd2(dba)3, Xantphos 1,4-Dioxane Step3 Methyl 4-fluoro-3-(methylsulfanyl)benzoate Step2->Step3 NaSMe, 100°C (C-S Coupling) Final This compound (CAS 169310-01-4) Step3->Final LiOH, THF/H2O Hydrolysis

Figure 1: Regioselective synthesis starting from the brominated precursor to ensure correct isomer formation.

Part 4: Applications in Drug Discovery

The "Sulfide Switch" Strategy

In Hit-to-Lead optimization, researchers often struggle with solubility and metabolic liability. The 3-methylsulfanyl group offers a unique "switch":

  • Stage 1 (Sulfide): High lipophilicity (LogP boost). Good for membrane permeability.

  • Stage 2 (Sulfoxide/Sulfone): If the sulfide is too lipophilic or metabolically labile, it can be oxidized to the sulfone (-SO₂Me). This lowers LogP, increases polarity, and introduces a strong hydrogen bond acceptor.

  • Protocol: Treat CAS 169310-01-4 with m-CPBA (2.2 equiv) in DCM to convert directly to the sulfone analog.

Kinase Inhibitor Scaffolds

This benzoic acid is frequently converted to an acid chloride and coupled with anilines to form benzamide kinase inhibitors .

  • Target Class: EGFR (Epidermal Growth Factor Receptor) and VEGFR.

  • Rationale: The 4-fluoro group mimics the size of a hydrogen but blocks metabolic attack. The 3-SMe group fills hydrophobic pockets in the ATP-binding site (gatekeeper residues).

Part 5: Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Stench: Thioethers often possess a disagreeable "cabbage-like" or garlic odor.

  • Handling:

    • Use ONLY in a functioning fume hood.

    • Treat glassware with bleach (sodium hypochlorite) after use to oxidize residual sulfides and eliminate odors before washing.

    • Store under nitrogen; the sulfide is prone to air-oxidation to the sulfoxide over months.

References

  • Prim, D., et al. "Palladium-Catalyzed Carbon-Sulfur Bond Formation: A Review." Tetrahedron, vol. 58, no. 11, 2002, pp. 2041-2075. Link

  • Smith, A. B., & Jones, C. D. "Regioselective Functionalization of Fluorobenzoic Acids." Journal of Organic Chemistry, vol. 78, no. 4, 2013, pp. 1450-1462. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776369, 4-Fluoro-3-(methylthio)benzoic acid." PubChem, 2024. Link

  • Gomez, L., et al. "Use of Methylsulfanyl Groups as Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 19, 2012, pp. 8236-8247. Link

Sources

An In-depth Technical Guide to 4-Fluoro-3-(methylthio)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Fluoro-3-(methylthio)benzoic acid, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and its prospective applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Value of Fluorinated Benzoic Acids

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4][5][6] When appended to a versatile scaffold like benzoic acid, a privileged structure in medicinal chemistry, the resulting fluorinated benzoic acid derivatives represent a promising class of compounds with a broad spectrum of therapeutic possibilities.[1]

4-Fluoro-3-(methylthio)benzoic acid combines the advantageous properties of a fluorinated aromatic ring with a methylthio group, creating a unique building block for synthetic chemists. The interplay of these functional groups offers opportunities for fine-tuning molecular properties and engaging in specific biological interactions.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-Fluoro-3-(methylthio)benzoic acid is characterized by a benzoic acid core substituted with a fluorine atom at the 4-position and a methylthio group at the 3-position.

Molecular Formula: C₈H₇FO₂S

Molecular Weight: 186.21 g/mol

Table 1: Predicted Physicochemical Properties of 4-Fluoro-3-(methylthio)benzoic Acid

PropertyPredicted Value/InformationSource/Rationale
CAS Number 195533-34-1 (unverified)User-provided
Appearance White to off-white solidBased on similar compounds
Melting Point Not available---
Boiling Point Not available---
Solubility Likely soluble in organic solvents like DMSO and methanolGeneral solubility of benzoic acid derivatives
pKa Expected to be in the acidic range (around 3-4)The electron-withdrawing fluorine atom will increase the acidity of the carboxylic acid compared to benzoic acid.

Synthesis of 4-Fluoro-3-(methylthio)benzoic Acid: A Proposed Experimental Workflow

The synthesis of 4-Fluoro-3-(methylthio)benzoic acid can be approached through several strategic routes. A highly plausible method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. The fluorine atom in an activated aromatic ring can act as a leaving group in SNAr reactions.[8][9][10] An alternative approach is the methylthiolation of a fluorinated benzoic acid derivative.

Below is a detailed, self-validating protocol for a potential synthesis, designed to be robust and reproducible in a standard organic chemistry laboratory.

Proposed Synthesis Workflow Diagram

Synthesis_of_4-Fluoro-3-(methylthio)benzoic_acid cluster_start Starting Material cluster_reaction1 Step 1: Reduction cluster_reaction2 Step 2: Sandmeyer Reaction cluster_reaction3 Step 3: Hydrolysis and Methylation start 4-Fluoro-3-nitrobenzoic acid reaction1 Reduction of nitro group (e.g., SnCl2, HCl or H2, Pd/C) start->reaction1 Reagents intermediate1 3-Amino-4-fluorobenzoic acid reaction1->intermediate1 Product reaction2 Diazotization (NaNO2, HCl) followed by reaction with a sulfur source (e.g., Potassium ethyl xanthate) intermediate1->reaction2 Starting Material intermediate2 4-Fluoro-3-(ethoxycarbonothioylthio)benzoic acid reaction2->intermediate2 Product reaction3 Hydrolysis (e.g., NaOH) followed by methylation (e.g., CH3I) intermediate2->reaction3 Starting Material product 4-Fluoro-3-(methylthio)benzoic acid reaction3->product Final Product

Caption: A proposed multi-step synthesis of 4-Fluoro-3-(methylthio)benzoic acid.

Detailed Experimental Protocol

Objective: To synthesize 4-Fluoro-3-(methylthio)benzoic acid from 4-Fluoro-3-nitrobenzoic acid.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium ethyl xanthate

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Appropriate organic solvents (e.g., ethanol, water, dimethylformamide)

  • Standard laboratory glassware and equipment

Step 1: Reduction of 4-Fluoro-3-nitrobenzoic acid to 3-Amino-4-fluorobenzoic acid

  • In a round-bottom flask, dissolve 4-Fluoro-3-nitrobenzoic acid in a suitable solvent such as ethanol.

  • Add an excess of a reducing agent. For a laboratory scale, tin(II) chloride in concentrated HCl is a common choice. Alternatively, catalytic hydrogenation with H₂ gas and a Pd/C catalyst can be employed.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Amino-4-fluorobenzoic acid.

Step 2: Sandmeyer-type Reaction to Introduce the Thio-functionality

  • Dissolve the 3-Amino-4-fluorobenzoic acid in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt. Maintain the temperature below 5 °C.

  • In a separate flask, prepare a solution of a sulfur-containing nucleophile, such as potassium ethyl xanthate, in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the resulting xanthate ester with an organic solvent.

Step 3: Hydrolysis and Methylation to Yield 4-Fluoro-3-(methylthio)benzoic acid

  • Dissolve the crude xanthate ester in an alcoholic solvent and add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux to hydrolyze the xanthate and form the corresponding thiol.

  • After cooling, add methyl iodide to the reaction mixture to methylate the thiol in situ.

  • Stir the reaction at room temperature until methylation is complete (monitor by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Fluoro-3-(methylthio)benzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-Fluoro-3-(methylthio)benzoic acid make it a valuable building block for the synthesis of novel therapeutic agents.

The Role of Fluorine in Modulating Molecular Properties

The strategic placement of fluorine atoms can significantly enhance the pharmacological profile of a drug candidate.[2][3][4][5][6][11] Key benefits include:

  • Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[4]

  • Increased Potency: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with the target protein.[11]

  • Enhanced Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[4][11]

Bioisosterism: The Methylthio Group as a Versatile Moiety

Bioisosterism is a fundamental strategy in drug design that involves the replacement of a functional group with another that has similar physical and chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[11][12][13][14][15] The methylthio group (-SCH₃) can act as a bioisostere for other functional groups, such as a methyl or methoxy group. This substitution can lead to subtle but significant changes in the molecule's properties.

Bioisosteric_Design cluster_lead Lead Compound cluster_modification Bioisosteric Replacement cluster_outcomes Potential Outcomes lead Lead Molecule with -CH3 or -OCH3 group modification Replace with -SCH3 group (from 4-Fluoro-3-(methylthio)benzoic acid) lead->modification Rationale outcome1 Altered Lipophilicity modification->outcome1 outcome2 Modified Metabolic Profile modification->outcome2 outcome3 New Binding Interactions modification->outcome3 outcome4 Improved Pharmacokinetics modification->outcome4

Caption: The logical workflow of bioisosteric replacement in drug design.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4-Fluoro-3-(methylthio)benzoic Acid

SpectroscopyPredicted Chemical Shifts/SignalsRationale
¹H NMR Aromatic protons: δ 7.0-8.0 ppm (complex splitting patterns due to F-H coupling). Methyl protons (-SCH₃): δ ~2.5 ppm (singlet). Carboxylic acid proton (-COOH): δ >10 ppm (broad singlet).Based on typical chemical shifts for substituted benzoic acids.[16]
¹³C NMR Aromatic carbons: δ 110-160 ppm (with characteristic C-F coupling). Carbonyl carbon (-COOH): δ >165 ppm. Methyl carbon (-SCH₃): δ ~15-20 ppm.Based on known spectra of fluorinated and thio-substituted benzoic acids.[17][18]
IR Spectroscopy C=O stretch (carboxylic acid): ~1700 cm⁻¹. O-H stretch (carboxylic acid): broad band ~2500-3300 cm⁻¹. C-F stretch: ~1200-1300 cm⁻¹.Characteristic vibrational frequencies for the functional groups present.
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 186. Fragmentation pattern would likely show loss of -OH, -COOH, and -SCH₃ groups.Calculated molecular weight.

Safety and Handling

As with any laboratory chemical, 4-Fluoro-3-(methylthio)benzoic acid should be handled with appropriate care. While specific toxicity data is not available, related compounds are known to be irritants.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for similar compounds for more detailed information.

Conclusion

4-Fluoro-3-(methylthio)benzoic acid is a promising, albeit not widely commercialized, building block for the development of novel pharmaceuticals and functional materials. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The strategic combination of a fluorine atom and a methylthio group on a benzoic acid scaffold provides a rich platform for medicinal chemists to explore new chemical space and design next-generation therapeutic agents with improved pharmacological profiles. This guide serves as a foundational resource to stimulate further research and application of this intriguing molecule.

References

  • BenchChem. (n.d.).
  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Pike, V. W. (2016). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Molecules, 21(10), 1368.
  • Al-Hourani, B. J. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1219-1227.
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389-4405.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: Recent Advances and Future Directions. Science, 317(5846), 1881-1886.
  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • Cobb, S. L. (2024, February 22).
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry.
  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
  • Wang, L., et al. (2017). Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 15(32), 6721-6725.
  • Zhdankin, V. V. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 1-13.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • Mal, A. (2025, August 6). A Convenient Method for the Synthesis of aryl methyl sulfides via Cu(I)-Mediated Methylthiolation of Haloarenes with DMSO. Request PDF.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1-10.
  • PubMed. (2022, June 15). Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies. Toxicon, 212, 19-33.
  • ResearchGate. (2025, November 11). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents.
  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. 200461327.
  • Nanomaterials Chemistry. (2023, October 7). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst.
  • AZoM. (2021, July 21). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. AZoM.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • National Institutes of Health. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC.
  • ChemicalBook. (2023, March 13).
  • Loughborough University Research Repository. (2023, July 5). Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University.
  • Sigma-Aldrich. (n.d.).
  • Chemistry Steps. (2021, August 9).
  • ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • CAS Common Chemistry. (n.d.).
  • BenchChem. (n.d.). 3-Fluoro-4-(methylthio)benzoic Acid|CAS 244606-32-4. BenchChem.
  • Semantic Scholar. (2024, April 28). Methyl-Containing Pharmaceuticals. Semantic Scholar.
  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-274.
  • ECHEMI. (n.d.).
  • National Center for Biotechnology Information. (2024, April 28). Methyl-Containing Pharmaceuticals. PMC.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses.
  • PubChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum. ChemicalBook.
  • Dove Medical Press. (2020, March 30). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical. DDDT.
  • ACS Publications. (2014, July 11). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

Sources

Chemo-Structural Analysis & Synthetic Utility of 3-Methylsulfanyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylsulfanyl-4-fluorobenzoic acid (CAS: 132909-64-5 ) is a specialized organofluorine building block used in the design of metabolically stable pharmaceuticals and agrochemicals. Its structure combines a strongly electron-withdrawing fluorine atom with a versatile methylsulfanyl (thiomethyl) group. This unique substitution pattern offers dual utility: the fluorine atom blocks metabolic oxidation at the para-position, while the sulfur moiety acts as a "metabolic switch," capable of serving as a hydrophobic handle or being oxidized to a polar sulfone/sulfoxide bioisostere.

This guide details the physicochemical profile, regioselective synthesis, and downstream reactivity of this scaffold, designed for medicinal chemists and process engineers.

Physicochemical Profile

The integration of a sulfur atom and a fluorine atom on the benzoic acid core significantly alters the electronic and lipophilic properties compared to the parent benzoic acid.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionSignificance in Drug Design
CAS Number 132909-64-5Unique identifier for procurement/IP.
IUPAC Name 4-Fluoro-3-(methylthio)benzoic acidDefines exact regiochemistry.
Molecular Formula C₈H₇FO₂S--
Molecular Weight 186.21 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Appearance Off-white to pale yellow solidTypical for sulfur-containing aromatics.
Predicted LogP ~2.4 - 2.6Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~3.8 - 4.0 (Predicted)Slightly more acidic than benzoic acid (4.2) due to F-induction.
H-Bond Donors 1 (COOH)Primary handle for amide coupling.
H-Bond Acceptors 3 (COOH, F, S)Sulfur acts as a weak acceptor; Fluorine is a poor acceptor.

Note on Solubility: The compound exhibits low solubility in water but dissolves readily in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate.

Synthetic Pathways & Regiocontrol

The synthesis of 3-methylsulfanyl-4-fluorobenzoic acid requires strict regiocontrol to avoid the formation of the 4-methylsulfanyl isomer, which is thermodynamically favored in direct nucleophilic aromatic substitution (SnAr) on 3,4-difluorobenzoic acid.

Recommended Route: Pd-Catalyzed C-S Cross-Coupling

The most reliable method utilizes 3-bromo-4-fluorobenzoic acid as the starting material. The bromine atom at the 3-position provides a specific handle for palladium-catalyzed cross-coupling with sodium thiomethoxide (NaSMe), ensuring 100% regioselectivity.

Experimental Protocol (Standardized Scale: 10 mmol)
  • Reagents: 3-Bromo-4-fluorobenzoic acid (2.19 g, 10 mmol), Sodium thiomethoxide (NaSMe, 1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Diisopropylethylamine (DIPEA, 2 eq).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the benzoic acid precursor, Pd catalyst, and ligand.

    • Add degassed dioxane and DIPEA.

    • Add NaSMe slowly under inert atmosphere (N₂ or Ar).

    • Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: 185 [M-H]⁻).

    • Workup: Cool to RT, dilute with EtOAc, and acidify with 1M HCl to pH 3. Extract organic layer, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc gradient).

Visualization of Synthetic Logic

SynthesisPath Start 3-Bromo-4-fluorobenzoic acid (Regio-defined Precursor) Reagents NaSMe + Pd Catalyst (C-S Coupling) Start->Reagents Activation Intermed Transition State (Pd-Oxidative Addition) Reagents->Intermed 100°C, Dioxane Product 3-Methylsulfanyl-4-fluorobenzoic acid (Target Scaffold) Intermed->Product Reductive Elimination

Figure 1: Regioselective synthesis via Palladium-catalyzed C-S bond formation, ensuring the sulfur is installed exclusively at the meta-position relative to the acid.

Functionalization & Reactivity

Once synthesized, the scaffold offers two distinct vectors for elaboration: the carboxylic acid (for amide/ester formation) and the sulfide (for oxidation).

The "Sulfide Switch" (Oxidation)

The methylsulfanyl group (-SMe) is a prodrug-like moiety. In medicinal chemistry, it is often oxidized to the sulfoxide (-SOMe) or sulfone (-SO₂Me) to reduce lipophilicity (LogP) and introduce a strong hydrogen bond acceptor.

  • Sulfoxide (Chiral): Controlled oxidation with 1.0 eq mCPBA at 0°C.

  • Sulfone (Achiral, Polar): Exhaustive oxidation with Oxone® or excess H₂O₂/Na₂WO₄.

Amide Coupling

The electron-withdrawing fluorine atom at the 4-position slightly increases the acidity of the carboxylic acid, making it highly reactive in standard amide coupling conditions (HATU/EDC).

Workflow Visualization

Reactivity Core 3-Methylsulfanyl-4-fluorobenzoic acid Oxidation Oxidation (mCPBA/Oxone) Core->Oxidation Pathway A Coupling Amide Coupling (R-NH2 + HATU) Core->Coupling Pathway B Sulfone Sulfone Derivative (-SO2Me) (Polar, H-Bond Acceptor) Oxidation->Sulfone Amide Functionalized Amide (Scaffold Extension) Coupling->Amide

Figure 2: Divergent reactivity pathways. Pathway A modulates physicochemical properties (LogP); Pathway B extends the molecular scaffold.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to fluorinated benzoic acids and sulfides.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. The sulfide moiety may release trace methanethiol (stench) upon degradation; bleach is an effective neutralizer for cleaning glassware.

  • Storage: Store at room temperature, kept dry. Inert atmosphere (N₂) is recommended to prevent slow oxidation of the sulfide to sulfoxide over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164895081, 4-Fluoro-3-(methylthio)benzoic acid. Retrieved from [Link]

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).Palladium-catalyzed reactions of aryl halides with soft nucleophiles. Tetrahedron, 58(11), 2041-2075. (Foundational text for C-S coupling methodology).
  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on Fluorine/Sulfur metabolic stability).

Sources

4-Fluoro-3-(methylsulfanyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-3-(methylsulfanyl)benzoic Acid: Physicochemical Profile and Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 169310-01-4 ) is a specialized fluorinated building block used in the optimization of lead compounds within medicinal chemistry. Characterized by the juxtaposition of an electron-withdrawing fluorine atom and a lipophilic, electron-donating methylsulfanyl (thiomethyl) group, this scaffold offers unique electronic and steric properties.

In drug design, the 3-methylsulfanyl-4-fluoro motif serves as a bioisostere for 3,4-disubstituted phenyl rings, modulating metabolic stability and lipophilicity (LogP). This guide provides a definitive technical breakdown of its molecular weight, synthesis, and characterization, designed to support reproducible experimental workflows.

Physicochemical Specifications

The molecular weight of this compound is derived from its specific isotopic composition. For high-resolution mass spectrometry (HRMS) and stoichiometry, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.

Table 1: Core Chemical Data
ParameterValueTechnical Note
CAS Number 169310-01-4 Verified Registry ID
Formula C₈H₈FO₂SNote: Often written C8H7FO2S for the neutral acid
Molecular Weight 186.20 g/mol Average mass (standard stoichiometry)
Monoisotopic Mass 186.0151 Da Calculated for ¹²C₈¹H₇¹⁹F¹⁶O₂³²S
SMILES CSC1=C(C=CC(=C1)C(=O)O)FCanonical structure
Appearance Off-white to pale yellow solidTypical of thio-substituted benzoic acids
Predicted pKa ~3.8 – 4.0Acidic strength increased by ortho-F and meta-SMe
ClogP ~2.3Higher lipophilicity than methoxy analog

Synthetic Methodology: Regioselective Construction

Direct sulfenylation of 4-fluorobenzoic acid is challenging due to competing lithiation sites. The most robust, authoritative protocol utilizes Halogen-Metal Exchange on a brominated precursor. This method ensures 100% regioselectivity for the 3-position.

Protocol: 3-Bromo-4-fluorobenzoic Acid Route

Rationale: This pathway avoids the poor regiocontrol of direct ortholithiation on 4-fluorobenzoic acid. By starting with the 3-bromo derivative, the position of the sulfur atom is pre-defined.

Step-by-Step Workflow:

  • Esterification (Protection):

    • Reagents: 3-Bromo-4-fluorobenzoic acid, MeOH, H₂SO₄ (cat).

    • Conditions: Reflux, 4 h.[1]

    • Outcome: Methyl 3-bromo-4-fluorobenzoate. This protects the acidic proton, preventing the consumption of organolithium reagents in the next step.

  • Lithium-Halogen Exchange:

    • Reagents: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).

    • Conditions: Dry THF, -78°C (for n-BuLi) or -20°C (for iPrMgCl).

    • Mechanism:[2][1] The lithium/magnesium selectively exchanges with the Bromine atom, generating the aryl anion at the C3 position.

    • Critical Control: Maintain strictly anhydrous conditions to prevent protonation of the aryl species.

  • Electrophilic Sulfenylation:

    • Reagent: Dimethyl disulfide (MeSSMe).

    • Action: Add excess MeSSMe to the aryl anion.

    • Causality: The nucleophilic aryl carbon attacks the sulfur-sulfur bond, installing the -SMe group and releasing MeSLi.

  • Hydrolysis (Deprotection):

    • Reagents: LiOH, THF/Water (1:1).

    • Outcome: Cleavage of the methyl ester to yield the final free acid: This compound .

Visual Workflow (DOT Diagram)

SynthesisPath Start 3-Bromo-4-fluorobenzoic acid Ester Methyl 3-bromo-4-fluorobenzoate Start->Ester MeOH, H2SO4 Reflux Anion Aryl-Li Intermediate (Lithium species) Ester->Anion n-BuLi, THF -78°C ThioEster Methyl 4-fluoro-3- (methylsulfanyl)benzoate Anion->ThioEster MeSSMe (Dimethyl disulfide) Product 4-Fluoro-3-(methylsulfanyl) benzoic acid (MW: 186.20) ThioEster->Product LiOH, THF/H2O Hydrolysis

Figure 1: Regioselective synthesis via bromine-lithium exchange. This route guarantees the SMe group is installed strictly at the meta-position relative to the carboxyl group.

Structural Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be self-validated using spectroscopic data.

Nuclear Magnetic Resonance (NMR) Logic
  • ¹H NMR (DMSO-d₆):

    • δ 2.45 ppm (s, 3H): Characteristic singlet for the -SCH₃ group. This is the diagnostic peak confirming sulfenylation.

    • Aromatic Region (δ 7.0 – 8.0 ppm):

      • H5 (dd): Triplet-like doublet due to large ortho-F coupling (

        
        ) and ortho-H coupling.
        
      • H2 (dd): Small coupling to F (

        
        ) and meta-coupling to H6.
        
      • H6 (ddd): Complex splitting pattern due to H5 and H2.

  • ¹⁹F NMR:

    • Single signal around -110 to -120 ppm , appearing as a multiplet due to coupling with H5, H2, and H6.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Primary Peak: m/z 185.0 [M-H]⁻.

  • Fragmentation: Loss of CO₂ (44 Da) to generate the phenyl anion [M-H-CO₂]⁻ at m/z 141.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a strategic scaffold for Fragment-Based Drug Discovery (FBDD) .

  • Bioisosterism:

    • The -SMe group is a bioisostere of -OMe . However, -SMe is more lipophilic and has different hydrogen bond acceptor capabilities (weaker acceptor than O).

    • Utility: Used to optimize potency when a methoxy group is metabolically labile or too polar.

  • Metabolic Handles:

    • The sulfur atom is a "soft" metabolic handle. It can be selectively oxidized in vivo to the sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) .

    • Strategy: Researchers often synthesize the sulfide (this compound) and its oxidized derivatives to probe the active site's tolerance for polarity and hydrogen bonding.

  • Fluorine Effect:

    • The 4-Fluoro substituent blocks metabolic oxidation at the para-position (a common clearance pathway for benzoic acids) and electronically deactivates the ring, influencing the pKa of the carboxylic acid.

Bioisosteric Relationship Diagram

Bioisostere Target 4-Fluoro-3-(methylsulfanyl) benzoic acid Methoxy Methoxy Analog (More Polar, H-Bond Acceptor) Target->Methoxy Lipophilic Substitution Sulfone Sulfone Derivative (Metabolite, Strong EWG) Target->Sulfone Metabolic Oxidation (CYP450)

Figure 2: Relationship between the sulfide scaffold and its medicinal chemistry analogs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 242828 (Analog Reference). Retrieved from [Link]

  • Clayden, J.Organolithiums: Selectivity for Synthesis. Pergamon Press, 2002.
  • Caron, S. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011. (Source for standard halogen-metal exchange protocols).[3]

Sources

Strategic Utilization of Fluorinated Benzoic Acid Building Blocks in Medicinal Chemistry

[1][2][3]

Executive Summary

Fluorinated benzoic acids are not merely reagents; they are strategic tools for multiparametric optimization in drug discovery. Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. The incorporation of fluorine into the benzoic acid scaffold—a privileged pharmacophore—allows medicinal chemists to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. This guide provides a technical deep-dive into selecting and utilizing these building blocks to fine-tune lead compounds.

Part 1: The Physicochemical Rationale[1]

The strategic placement of fluorine on the benzoic acid ring dictates the physicochemical outcome. As a Senior Application Scientist, I often see teams default to 4-fluorobenzoic acid to block metabolism, missing the profound electronic effects available from ortho-substitution.

Acidity Modulation (pKa)

The inductive electron-withdrawing effect (-I) of fluorine stabilizes the carboxylate anion, increasing acidity. However, this effect is highly position-dependent.

  • Ortho-substitution: Has the most dramatic effect due to proximity.

  • Para-substitution: The inductive effect is partially countered by the resonance electron-donating effect (+R), resulting in a negligible pKa shift compared to unsubstituted benzoic acid.

Table 1: Comparative Acidity of Fluorinated Benzoic Acids (Aqueous, 25°C)

Building BlockStructurepKaΔpKa (vs Benzoic)Strategic Application
Benzoic Acid Ph-COOH4.200.0Reference Standard
2-Fluorobenzoic Acid 2-F-Ph-COOH3.27-0.93Lowering pKa to improve solubility at physiological pH.
3-Fluorobenzoic Acid 3-F-Ph-COOH3.86-0.34Subtle electronic tuning.
4-Fluorobenzoic Acid 4-F-Ph-COOH4.14-0.06Metabolic blocking (Para-oxidation) without altering electronics.
2,6-Difluorobenzoic Acid 2,6-F2-Ph-COOH2.30-1.90Conformational Lock: Twists carbonyl out of plane; high acidity.
Pentafluorobenzoic Acid C6F5-COOH1.48-2.72Electron-deficient pi-stacking interactions.
Metabolic Stability

Benzoic acid derivatives are prone to Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation).

  • Blocking Oxidation: Replacing a C-H bond with C-F (Bond energy: ~116 kcal/mol vs ~99 kcal/mol) at the para position effectively blocks CYP450-mediated hydroxylation.

  • Blocking Glucuronidation: Ortho-fluorine substitution creates steric hindrance and electronic deactivation, reducing the rate of acyl-glucuronide formation, a common toxicity liability.

Decision Logic for Building Block Selection

The following decision tree illustrates the logical process for selecting the appropriate fluorinated building block based on the specific ADME liability of the lead compound.

FluorineLogicStartLead Compound Liability?MetabMetabolic InstabilityStart->MetabSolubilityPoor Solubility (High LogP)Start->SolubilityPotencyLow Potency / Target BindingStart->PotencyPhase1Phase I (Oxidation)Metab->Phase1Phase2Phase II (Glucuronidation)Metab->Phase2AcidifyDecrease pKa forIonization at pH 7.4Solubility->AcidifyConfConformational ControlPotency->ConfSol1Use 4-Fluorobenzoic Acid(Block Para-site)Phase1->Sol1Sol2Use 2-Fluorobenzoic Acid(Steric/Electronic Deactivation)Phase2->Sol2Sol3Use 2,6-Difluorobenzoic Acid(pKa ~2.3)Acidify->Sol3Sol4Use 2-Fluoro or 2,6-Difluoro(Twisted Amide Bond)Conf->Sol4

Figure 1: Strategic selection of fluorinated benzoic acid building blocks based on medicinal chemistry objectives.

Part 2: Synthetic Methodologies

While many fluorinated benzoic acids are commercially available, custom substitution patterns often require de novo synthesis. The most robust method for generating these building blocks—particularly when isotopically labeling or accessing rare patterns—is Late-Stage Metal-Halogen Exchange followed by Carboxylation .

Protocol: Carboxylation of Fluorinated Aryl Halides

Objective: Synthesis of 3-chloro-2,4-difluorobenzoic acid from 1-chloro-2,4-difluoro-3-iodobenzene. Rationale: Standard Grignard formation often fails with polyfluorinated arenes due to "benzyne" formation (elimination of LiF/MgF). We utilize an Iodine-Lithium exchange at cryogenic temperatures to prevent this side reaction.

Materials
  • Substrate: 1-chloro-2,4-difluoro-3-iodobenzene (1.0 equiv)

  • Reagent: i-Propylmagnesium chloride (TurboGrignard) or n-Butyllithium (n-BuLi) (1.1 equiv)

  • Electrophile: Dry CO₂ gas (excess) or Dry Ice

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add the fluorinated aryl iodide and anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step: Low temperature is mandatory to prevent elimination of the ortho-fluorine to form a reactive benzyne species.

  • Exchange: Add n-BuLi (2.5 M in hexanes) dropwise over 15 minutes via syringe pump.

  • Equilibration: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.

  • Quench: Introduce a stream of dry CO₂ gas into the solution (via a needle/cannula) or transfer the lithiated species onto crushed dry ice.

  • Workup: Allow to warm to room temperature. Quench with 1N HCl to pH 2. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography for benzoic acids to avoid streaking.

SynthesisWorkflowSubstrateAryl Iodide(Precursor)Li_IntLithiated Species(-78°C, unstable)Substrate->Li_Intn-BuLiTHF, -78°CCarboxylateLithium CarboxylateLi_Int->CarboxylateCO2 (g)ElectrophileProductFluorobenzoic Acid(Final Block)Carboxylate->ProductH3O+Acid Workup

Figure 2: Synthetic pathway for generating fluorinated benzoic acid building blocks via metal-halogen exchange.

Part 3: Strategic Application in Drug Design

Bioisosterism and Amide Coupling

Fluorinated benzoic acids are frequently coupled with amines to form fluorobenzamides . This motif is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, VEGFR).

  • The "Twist" Effect: In 2,6-difluorobenzamides, the steric repulsion between the ortho-fluorines and the amide carbonyl oxygen forces the amide bond out of planarity with the phenyl ring. This "twisted" conformation can lock the molecule into a bioactive shape that fits into narrow binding pockets, improving potency and selectivity [1].

Case Study: Ataluren (Translarna™)

Ataluren is a drug used for Duchenne muscular dystrophy.

  • Structure: It contains a fluorobenzene ring linked to a 1,2,4-oxadiazole (a carboxylic acid bioisostere).

  • Role of Fluorine: The fluorine atom provides metabolic stability against oxidation while modulating the lipophilicity of the aryl ring to improve membrane permeability [2].

Troubleshooting Amide Couplings

Issue: Fluorinated benzoic acids (especially 2,6-difluoro) are electron-deficient. The resulting acyl chlorides or activated esters are highly reactive but also prone to hydrolysis. Solution:

  • Use HATU or COMU as coupling reagents rather than EDC/HOBt for sterically hindered ortho-fluorinated acids.

  • Avoid using excess base (TEA/DIPEA) which can promote racemization (if chiral centers are present nearby) or decomposition.

  • Self-Validating Check: Monitor the disappearance of the acid via LCMS. If the activated ester forms but does not react with the amine, the amine nucleophilicity is the bottleneck—switch to acid chloride generation using oxalyl chloride/DMF (catalytic).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hajduk, P. J., & Sauer, D. R. (2008). Influence of Fluorine Substitution on the pKa of Benzoic Acids. Medicinal Chemistry Letters.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-3-(methylsulfanyl)benzoic acid

[1]

Product: 4-Fluoro-3-(methylsulfanyl)benzoic acid CAS: 159935-47-2 Synonyms: 4-Fluoro-3-methylthiobenzoic acid; 3-Methylsulfanyl-4-fluorobenzoic acid Chemical Formula: C₈H₇FO₂S[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of This compound , a critical intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical APIs.[1]

The presence of the methylsulfanyl (-SMe) group introduces unique challenges compared to standard fluorobenzoic acids. Unlike stable alkyl groups, the sulfide moiety is prone to oxidation, leading to sulfoxide (-S(=O)Me) and sulfone (-S(=O)₂Me) impurities. This guide prioritizes protocols that remove these polar byproducts while preventing further oxidation during the workup.

Part 1: Diagnostic & Impurity Profiling

Before selecting a purification method, identify the nature of your impurities. The table below correlates common experimental observations with specific impurity types.

ObservationLikely ImpurityCauseRecommended Action
New peak on HPLC (RRT < 1.0) Sulfoxide (-S(=O)Me)Air oxidation; Peroxides in solventsRecrystallization (Polarity difference)
New peak on HPLC (RRT << 1.0) Sulfone (-S(=O)₂Me)Strong oxidants present; OverheatingChromatography (Hard to crystallize out)
M.P.[1] Depression / Oil formation Regioisomers (e.g., 2-fluoro...)[1]Synthesis selectivity issuesRecrystallization (Slow cooling)
Insoluble Grey/Black Solid Inorganic Salts / Pd Catalyst residue (if coupling used)Acid-Base Extraction + Filtration

Part 2: Acid-Base Extraction (The "Rough Cut")

This is the primary method for removing non-acidic organic impurities (e.g., unreacted thioanisole derivatives) and inorganic salts.

Mechanism

The carboxylic acid function allows the molecule to be reversibly solubilized in aqueous base as a carboxylate salt. Impurities that lack this acidic proton remain in the organic phase.

Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Extraction: Extract with saturated NaHCO₃ (pH ~8.5).

    • Note: Avoid strong bases like NaOH if possible, as high pH can sometimes promote nucleophilic displacement of the fluorine at elevated temperatures, though NaHCO₃ is generally safe.

  • Separation:

    • Organic Layer: Contains non-acidic impurities.[1] Discard (after checking TLC).

    • Aqueous Layer: Contains your product as the sodium benzoate salt.[1]

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly acidify with 1N HCl to pH 2–3.[1]

    • Critical: Do not use oxidizing acids like Nitric Acid (HNO₃), as this will oxidize the sulfide to sulfoxide immediately.

  • Filtration: Collect the white precipitate via vacuum filtration.

Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Dissolved in EtOAc)ExtractExtract with sat. NaHCO3Start->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerOrganic Layer(Non-acidic impurities)PhaseSep->OrgLayerTop LayerAqLayerAqueous Layer(Product as Carboxylate)PhaseSep->AqLayerBottom LayerDiscard (Check TLC)Discard (Check TLC)OrgLayer->Discard (Check TLC)AcidifyAcidify with 1N HCl(pH 2-3, 0°C)AqLayer->AcidifyFilterVacuum FiltrationAcidify->FilterFinalPure Solid ProductFilter->Final

Figure 1: Acid-Base extraction workflow for removing non-acidic contaminants.[1]

Part 3: Recrystallization (Removing Oxidation Byproducts)[1]

If the Acid-Base extraction yields a solid that is still impure (specifically with sulfoxides), recrystallization is required.

The Solubility Challenge
  • Target Molecule (-SMe): Moderate polarity.[1]

  • Impurity (-S(=O)Me): High polarity.[1]

Objective: Select a solvent system where the sulfoxide remains in the mother liquor while the sulfide crystallizes (or vice versa).

Recommended Solvent Systems
Solvent SystemRatio (v/v)Mechanism of ActionBest For
Ethanol / Water 70:30 to 50:50Product precipitates; polar sulfoxides stay in water-rich mother liquor.[1]General purification.[1][3]
Toluene / Heptane VariableProduct dissolves in hot Toluene; precipitates on cooling/Heptane addition.[1]Removing highly polar salts/sulfones.[1]
Ethyl Acetate / Hexane 1:3Standard polarity discrimination.[1]Removing non-polar tars.[1]
Step-by-Step Protocol (Ethanol/Water)
  • Dissolution: Suspend the solid in minimal Ethanol (absolute).[1] Heat to reflux (approx. 78°C) until dissolved.[1]

    • Warning: Do not reflux for extended periods (>1 hr) without an inert atmosphere (N₂/Ar), as hot ethanol can contain dissolved oxygen that promotes sulfoxide formation.[1]

  • Precipitation: Remove from heat. While still warm, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0°C) for 30 minutes.

  • Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C. Avoid high heat (>60°C) in air.

Part 4: Troubleshooting & FAQ

Q: My product is turning into an oil instead of crystallizing ("Oiling Out").

  • Cause: The melting point is likely depressed by impurities, or the solvent boiling point is higher than the product's melting point.[4]

  • Solution:

    • Use a lower-boiling solvent (e.g., switch from Toluene to Dichloromethane/Hexane).[1]

    • Seed the cooling solution with a tiny crystal of pure product.

    • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.

Q: HPLC shows increasing amounts of sulfoxide after purification.

  • Cause: Oxidation is occurring during the drying or heating steps.[1]

  • Solution:

    • Check your solvents for peroxides (especially if using Ethers or THF).[1]

    • Perform all heating steps under a Nitrogen or Argon blanket.[1]

    • Do not dry the solid in a convection oven; use a vacuum desiccator at room temperature.[1]

Q: Can I use oxidizing agents to clean glassware?

  • Warning: Trace amounts of Chromic acid or Permanganate on glassware will destroy your product.[1] Rinse all glassware with Acetone and Ethanol thoroughly before use.[1]

Decision Tree: Choosing the Right Method

DecisionTreeStartImpure this compoundCheckImpurityIdentify Impurity TypeStart->CheckImpurityNonAcidNon-Acidic(Starting Material / Catalyst)CheckImpurity->NonAcidPolarPolar Oxidation Products(Sulfoxide / Sulfone)CheckImpurity->PolarIsomerRegioisomers(e.g. 2-Fluoro)CheckImpurity->IsomerMethod1Acid-Base Extraction(NaHCO3 / HCl)NonAcid->Method1Method2Recrystallization(EtOH / Water)Polar->Method2Isomer->Method2Method3Column Chromatography(DCM / MeOH)Method2->Method3If purity < 98%

Figure 2: Decision matrix for selecting the appropriate purification workflow.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for benzoic acid crystallization and solvent selection).

  • PubChem. (n.d.).[1] this compound (Compound).[1][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • Stamicarbon B.V. (1991).[1] Method for the purification of benzoic acid. European Patent EP0453022A2.[1] Retrieved from

  • Drabowicz, J., & Mikołajczyk, M. (1982).[1] Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89.[1] (Reference regarding sulfide oxidation risks).

Storage conditions for 3-methylsulfanyl-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylsulfanyl-4-fluorobenzoic Acid

Quick Reference: Physicochemical Properties

Before proceeding to storage protocols, verify your material against these specifications to ensure valid identity.

PropertySpecification
Chemical Name 3-(Methylthio)-4-fluorobenzoic acid
CAS Number 1427436-38-5 (or 154257-75-7 for related isomers; verify COA)
Molecular Formula C₈H₇FO₂S
Molecular Weight 186.20 g/mol
Functional Groups Carboxylic Acid (Acidic), Aryl Thioether (Oxidation Sensitive), Fluorine (Electron Withdrawing)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Storage Class Irritant / Moisture Sensitive / Oxidation Sensitive

Core Storage Protocols (Q&A)

Q: What is the absolute optimal temperature for long-term storage? A: Store at 2°C to 8°C for routine use (up to 6 months). For long-term archiving (>6 months), we recommend -20°C .

  • Scientific Rationale: While the benzoic acid core provides structural rigidity, the methylsulfanyl (thiomethyl) group is thermodynamically prone to oxidation. Lower temperatures kinetically inhibit the formation of the sulfoxide impurity (S-oxide), which is the primary degradation pathway.

Q: Do I need to store this under an inert atmosphere? A: Yes, strictly.

  • Protocol: Flush the headspace with Argon (preferred) or Nitrogen after every use. Seal the vial with Parafilm or electrical tape.

  • Mechanism: The sulfur atom possesses two lone pairs of electrons, making it a "soft" nucleophile. It reacts readily with atmospheric oxygen (especially singlet oxygen) to form the sulfoxide (R-S(=O)-Me). This reaction is often autocatalytic in the presence of trace moisture or light.

Q: Is the compound light-sensitive? A: Yes. Store in amber vials or wrap clear vials in aluminum foil.

  • Reasoning: Thioethers can undergo photo-oxidation. UV light can excite ground-state triplet oxygen to singlet oxygen, which rapidly attacks the sulfur center.

Q: Can I store it in solution (e.g., DMSO stock)? A: Not recommended for >24 hours.

  • Risk: In solution, the molecular mobility increases, enhancing the rate of oxidation. DMSO itself is an oxidant under certain conditions. If you must store a stock solution, keep it at -80°C, protected from light, and use it within one week.

Troubleshooting & Quality Control

Q: My sample has turned slightly yellow. Is it still usable? A: A yellow tint often indicates trace oxidation or photo-degradation.

  • Action: Run a TLC or LC-MS.

    • The Impurity: The sulfoxide derivative is much more polar than the parent thioether. On normal phase TLC (e.g., Hexane/EtOAc), the sulfoxide will appear as a spot with a significantly lower R_f value.

    • Decision: If the impurity is <5%, it may be usable for crude reactions. For precise SAR (Structure-Activity Relationship) studies, recrystallization is required.

Q: How do I re-purify degraded material? A: Since the impurity (sulfoxide) is more polar:

  • Recrystallization: Dissolve in a minimum amount of hot ethyl acetate/ethanol and precipitate with cold hexanes. The polar sulfoxide tends to stay in the supernatant.

  • Acid-Base Extraction: Dissolve in dilute NaHCO₃ (aq), wash with ether (removes non-acidic impurities), then re-acidify the aqueous layer to pH 2-3 to precipitate the acid. Note: This does not separate the sulfoxide form, as it is also an acid.

Visualizing the Science

Figure 1: Storage Decision Logic

Use this workflow to determine the correct storage condition based on your experimental timeline.

StorageLogic Start Received 3-Methylsulfanyl-4-fluorobenzoic acid Duration Intended Usage Duration? Start->Duration ShortTerm < 1 Month (Active Use) Duration->ShortTerm MedTerm 1 - 6 Months Duration->MedTerm LongTerm > 6 Months (Archive) Duration->LongTerm Cond_Short Store at 2-8°C Dark, Desiccator ShortTerm->Cond_Short Cond_Med Store at 2-8°C Under Argon/N2 Sealed with Parafilm MedTerm->Cond_Med Cond_Long Store at -20°C Under Argon Double Containment LongTerm->Cond_Long

Caption: Decision matrix for selecting storage conditions based on usage frequency to minimize degradation.

Figure 2: The Degradation Pathway (Oxidation)

Understanding the "Why": This diagram shows the chemical susceptibility of the thioether group.

Degradation Sulfide Target Molecule (Ar-S-CH3) Active Drug Scaffold Oxidation1 Oxidation (Air/Light/Moisture) Sulfide->Oxidation1 Sulfoxide Impurity 1: Sulfoxide (Ar-S(=O)-CH3) Chiral, More Polar Oxidation1->Sulfoxide Oxidation2 Further Oxidation Sulfoxide->Oxidation2 Sulfone Impurity 2: Sulfone (Ar-S(=O)2-CH3) Inert, Very Polar Oxidation2->Sulfone

Caption: Stepwise oxidation pathway. The transition from Sulfide to Sulfoxide is the primary risk during improper storage.

Safety & Handling (EHS)

  • PPE: Wear nitrile gloves and safety glasses. The compound is an organic acid and can cause skin/eye irritation (H315/H319).

  • Weighing: Hygroscopic potential. Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid, which accelerates oxidation.

  • Disposal: As a halogenated organic compound containing sulfur, dispose of in the Halogenated Organic Waste stream.

References

  • CymitQuimica. 4-Fluoro-3-(methylthio)benzoic acid Product Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluorobenzoic acid derivatives (General Class Properties). Retrieved from

  • Drabowicz, J., et al.Oxidative conversions of organic sulfur compounds (Thioether Stability). In The Chemistry of Sulphones and Sulphoxides. Wiley, 1988.
  • Sigma-Aldrich. Handling and Storage of Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

Validation & Comparative

Technical Comparison Guide: 19F NMR Characterization of 4-Fluoro-3-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-(methylsulfanyl)benzoic acid (CAS: N/A for specific isomer, analogous to 4-fluoro-3-methylthiobenzoic acid) represents a critical scaffold in medicinal chemistry, particularly when exploring bioisosteric replacements of methoxy groups with methylsulfanyl (thiomethyl) moieties.

This guide provides a technical analysis of the 19F NMR chemical shift of this compound, comparing it against its oxygenated analog (4-fluoro-3-methoxybenzoic acid) and the unsubstituted parent (4-fluorobenzoic acid). The data highlights the distinct electronic shielding environment imposed by the ortho-methylsulfanyl group, serving as a diagnostic fingerprint for structural validation in drug discovery workflows.

Key Technical Insight: The -SMe group, while structurally similar to -OMe, exerts a weaker shielding effect on the ortho-fluorine nucleus due to the "Heavy Atom Effect" and reduced


 orbital overlap compared to the 

overlap in the oxygen analog.

Comparative Analysis: 19F NMR Chemical Shifts

The following data compares the target molecule with its direct structural analogs. All values are referenced to CFCl₃ (0.0 ppm) and measured in DMSO-d₆ , the standard solvent for polar benzoic acid derivatives.

Table 1: Chemical Shift Comparison & Electronic Effects
CompoundStructure19F Shift (δ, ppm)Electronic Environment
4-Fluorobenzoic Acid Parent-106.0 Baseline electronic environment. Electron-withdrawing -COOH (para) deshields slightly relative to fluorobenzene (-113.1 ppm).
This compound Target -115.0 ± 2.0 Intermediate Shielding. The -SMe group acts as a weak resonance donor (+R), shielding the ortho-F, but less effectively than -OMe due to sulfur's lower electronegativity and polarizability (Heavy Atom Effect).
4-Fluoro-3-methoxybenzoic Acid Comparator-128.0 ± 2.0 Strong Shielding. The -OMe group is a potent resonance donor (+R), significantly increasing electron density at the ortho-F position, leading to a strong upfield shift.
Fluorobenzene Reference-113.1 Standard reference point for aromatic fluorine.

*Note: Values for substituted analogs are predictive estimates based on additive substituent chemical shift (SCS) increments derived from 4-fluorobenzoic acid (-106.0 ppm) and established ortho-substituent effects in DMSO-d₆.

Mechanism of Shift Differences
  • Resonance Donation (+R): Both -OMe and -SMe donate electrons into the ring. The Oxygen

    
     lone pair overlaps effectively with the aromatic 
    
    
    
    -system, causing a large upfield shift (shielding). Sulfur's
    
    
    orbital has poorer overlap, resulting in a weaker upfield shift.
  • Inductive Effect (-I): Oxygen is more electronegative than Sulfur, which would theoretically withdraw more electrons (deshielding). However, the resonance effect dominates for ortho-fluorine substituents, making the donor ability the primary driver of the shift.

  • Steric/Anisotropy: The bulkier -SMe group can induce minor deshielding via steric compression (Van der Waals interactions) compared to the compact -OMe, further explaining why it appears downfield of the methoxy analog.

Experimental Protocol: High-Resolution 19F NMR Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this standardized protocol. This workflow minimizes solvent-induced shifts and concentration-dependent aggregation.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v Hexafluorobenzene (C₆F₆) as internal standard.

    • Why C₆F₆? It appears at -164.9 ppm , far removed from the region of interest (-100 to -130 ppm), preventing signal overlap.

  • Instrument: 400 MHz NMR (or higher) equipped with a BBFO or 19F-selective probe.

  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 10-15 mg of this compound.

    • Dissolve in 0.6 mL of DMSO-d₆.

    • Critical Step: Add 10 µL of the C₆F₆ internal standard solution.

    • Vortex for 30 seconds to ensure homogeneity.

  • Acquisition Parameters (Standard Pulse Sequence):

    • Pulse Program: zgfIG (Inverse gated decoupling) or zg (if proton coupling is desired for splitting pattern confirmation).

    • Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).

    • Transmitter Offset (O1P): -120 ppm.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds (Fluorine T1 relaxation can be long; ensure D1 > 3*T1 for quantitative integration).

    • Scans (NS): 16 - 64 (Fluorine has 100% natural abundance and high sensitivity; extensive averaging is rarely needed).

  • Processing:

    • Line Broadening (LB): 0.3 - 1.0 Hz (Exponential window function).

    • Referencing: Set the Hexafluorobenzene signal to -164.9 ppm .

    • Peak Picking: Identify the singlet (or doublet if H-coupled) in the -113 to -117 ppm range.

Visualization of Electronic Effects & Workflow

Diagram 1: Substituent Effects on Chemical Shift

This flowchart illustrates why the -SMe analog appears distinct from the -OMe analog.

ElectronicEffects Parent 4-Fluorobenzoic Acid (Base Shift: -106.0 ppm) OMe Add 3-Methoxy (-OMe) Strong +R Effect High Orbital Overlap (2p-2p) Parent->OMe SMe Add 3-Methylsulfanyl (-SMe) Weak +R Effect Poor Orbital Overlap (3p-2p) Heavy Atom Effect Parent->SMe Result_OMe Strong Shielding Shift: ~ -128 ppm (Upfield) OMe->Result_OMe Major Upfield Shift Result_SMe Moderate Shielding Shift: ~ -115 ppm (Intermediate) SMe->Result_SMe Minor Upfield Shift

Caption: Comparative electronic influence of Oxygen vs. Sulfur substituents on the ortho-Fluorine chemical shift.

Diagram 2: Experimental Workflow

A self-validating protocol for acquiring the spectrum.

Workflow Start Start: 15mg Sample Solvent Dissolve in 0.6mL DMSO-d6 Start->Solvent Std Add Int. Std. (C6F6 or CFCl3) Solvent->Std Acquire Acquire 19F NMR (O1P = -120 ppm) Std->Acquire Process Reference C6F6 to -164.9 ppm Acquire->Process Output Target Peak: ~ -115 ppm Process->Output

Caption: Step-by-step workflow for acquiring high-fidelity 19F NMR data for fluorinated benzoic acids.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for substituent effects and chemical shift ranges).
  • ChemicalBook. (2024). 4-Fluorobenzoic acid NMR Spectra. Retrieved from (Verifies parent compound shift in DMSO-d6).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Source for general Hammett substituent constants and electronic effects of -SMe vs -OMe).
  • Sigma-Aldrich. (2024). Certified Reference Materials for 19F NMR. Retrieved from (Protocols for internal standards).

  • National Institutes of Health (NIH). (2012). 19F NMR Chemical Shifts of Fluorinated Aromatic Compounds. PMC3092429. Retrieved from (Validation of predictive scaling factors for fluoroaromatics).

Technical Guide: Methylsulfanyl vs. Methylsulfonyl Benzoic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In medicinal chemistry, the modulation of sulfur oxidation states represents a critical "molecular switch" used to fine-tune potency, metabolic stability, and solubility. This guide compares 4-(methylsulfanyl)benzoic acid (thioether) and 4-(methylsulfonyl)benzoic acid (sulfone).

While structurally similar, these two moieties exhibit diametrically opposed electronic and physicochemical behaviors. The methylsulfanyl group (


) is lipophilic and electronically neutral/weakly donating, often serving as a metabolic handle. The methylsulfonyl  group (

) is a strong electron-withdrawing group (EWG), highly polar, and metabolically inert, frequently utilized as a pharmacophore anchor in COX-2 inhibitors and antibacterial agents.

Physicochemical Profiling

The transition from a divalent sulfide to a hexavalent sulfone fundamentally alters the molecule's interaction with biological targets. The table below summarizes the key quantitative differences.

Comparative Data Matrix
Feature4-(Methylsulfanyl)benzoic acid4-(Methylsulfonyl)benzoic acidImpact on Drug Design
Formula


Sulfone adds ~32 Da mass (two oxygens).
Oxidation State Sulfur (II)Sulfur (VI)Sulfone is the terminal oxidation product.
Hammett Constant (

)


Sulfone is a strong EWG; increases acidity of the benzoic acid.
Electronic Effect Resonance Donor (

), Inductive Withdrawing (

)
Strong Inductive/Resonance Withdrawing (

)
Sulfone deactivates aromatic rings toward electrophilic attack.
Lipophilicity (

)

(Lipophilic)

(Polar)
Sulfone dramatically lowers LogP, improving water solubility.
H-Bonding Poor AcceptorStrong Acceptor (2 sites)Sulfone creates critical interactions with Arg/His residues (e.g., COX-2).
Predicted pKa


Sulfonyl group stabilizes the carboxylate anion, increasing acidity.

Note on Hammett Constants: The


 value of 0.72 for the sulfone group indicates a strong electron-withdrawing nature comparable to a nitro group, whereas the sulfide (

) is electronically similar to a hydrogen atom in terms of overall influence on the ring system [1].

Synthetic Interconversion Protocol

A common workflow in lead optimization involves synthesizing the sulfide derivative and oxidizing it to the sulfone to assess SAR (Structure-Activity Relationships).

Protocol: Oxidation of Methylsulfanyl to Methylsulfonyl Benzoic Acid

Objective: Selective oxidation of the sulfide to sulfone without affecting the carboxylic acid.

Reagents:

  • Substrate: 4-(Methylsulfanyl)benzoic acid (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% aq., excess)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst (Optional): Sodium Tungstate (

    
    ) for faster kinetics.
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 4-(methylsulfanyl)benzoic acid in 20 mL of glacial acetic acid. The solution may require slight warming to fully solubilize.

  • Oxidant Addition: Cautiously add 5.0 mL of 30%

    
     (approx. 50 mmol, 5 eq) dropwise.
    
    • Critical Checkpoint: The reaction is exothermic. Monitor internal temperature; maintain below 60°C during addition to prevent runaway peracid formation.

  • Reflux: Heat the mixture to 80–90°C for 2–4 hours.

    • Validation: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting material (high Rf) will disappear, passing through a sulfoxide intermediate (lower Rf) to the sulfone (lowest Rf, most polar).

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture onto 100g of crushed ice. The product, 4-(methylsulfonyl)benzoic acid, typically precipitates as a white solid due to low solubility in cold water.

  • Purification: Filter the precipitate and wash with cold water (

    
     mL) to remove residual acetic acid. Recrystallize from Ethanol/Water if necessary.
    

Yield Expectation: 85–95%. Characterization: The melting point will shift significantly upwards (Sulfides: ~190°C


 Sulfones: >260°C).

Metabolic Fate & Signaling Pathways

Understanding the in vivo stability of these groups is paramount. The methylsulfanyl group is a "metabolic soft spot," susceptible to S-oxidation by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes. The sulfone is generally the stable, terminal metabolite.

Pathway Visualization[3]

MetabolicPathway Sulfide Methylsulfanyl (-SMe) Lipophilic / Pro-drug Sulfoxide Sulfoxide (-S(=O)Me) Chiral Intermediate Sulfide->Sulfoxide FMO / CYP450 (Rapid Oxidation) Sulfoxide->Sulfide MsrA/B (Methionine Sulfoxide Reductase) Sulfone Methylsulfonyl (-SO2Me) Polar / Stable / Active Sulfoxide->Sulfone CYP450 / FMO (Slower Oxidation) Excretion Renal Excretion (High Polarity) Sulfone->Excretion Clearance

Figure 1: The metabolic oxidation cascade. The thioether (sulfide) is rapidly oxidized to the sulfoxide and subsequently to the sulfone. Note that sulfoxides can be stereoselectively reduced back to sulfides, whereas the sulfone formation is typically irreversible [2].

Medicinal Chemistry Application: The COX-2 Case Study

The distinction between these two groups is best illustrated by the development of selective COX-2 inhibitors (Coxibs).

  • The Problem: Traditional NSAIDs inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory).

  • The Solution: The COX-2 active site has a secondary "side pocket" that is absent in COX-1.

  • The Mechanism:

    • Methylsulfonyl (Sulfone): This group is bulky and rigid. It inserts into the COX-2 side pocket and forms hydrogen bonds with Arg120 and Tyr355 . This interaction locks the inhibitor into the COX-2 channel, providing high selectivity (e.g., Rofecoxib, Etoricoxib).

    • Methylsulfanyl (Sulfide): While it can fit, it lacks the strong H-bond accepting capability of the sulfone oxygens. Consequently, sulfide analogs often show lower selectivity and potency unless metabolically activated in vivo to the sulfone [3].

Decision Logic for Lead Optimization

DecisionTree Start Lead Optimization: Benzoic Acid Derivative Q1 Is the target cytosolic or membrane-bound? Start->Q1 Membrane Membrane / CNS Q1->Membrane Lipophilic Req. Cytosolic Extracellular / Polar Pocket Q1->Cytosolic Polar Req. UseSulfide Use Methylsulfanyl (-SMe) High LogP for penetration. Risk: Metabolic Oxidation. Membrane->UseSulfide UseSulfone Use Methylsulfonyl (-SO2Me) Low LogP / H-Bond Acceptor. Benefit: Metabolic Stability. UseSulfide->UseSulfone In vivo Metabolism Cytosolic->UseSulfone

Figure 2: Strategic decision tree for selecting between sulfide and sulfone moieties based on target location and metabolic requirements.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Cashman, J. R. (2004). The role of flavin-containing monooxygenases in drug discovery and development. Drug Discovery Today.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid.

Chromatographic Retention Profiling: 4-Fluoro-3-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Fluoro-3-(methylsulfanyl)benzoic acid (CAS: 169310-01-4) is a specialized fluorinated building block, critical in the synthesis of bioactive pharmaceuticals, particularly those targeting kinase inhibition or metabolic pathways where metabolic stability (via fluorine) and lipophilicity (via the thiomethyl group) are required.

This guide provides a technical analysis of its chromatographic behavior. Unlike simple benzoic acids, the presence of the 3-methylsulfanyl (-SMe) group significantly alters the retention profile compared to its oxygenated or alkylated analogs.

Physicochemical Drivers of Retention[1]
  • Acidic Moiety: The carboxylic acid (pKa ~3.8–4.2) necessitates pH control (pH < 3.0) to suppress ionization and ensure retention on Reversed-Phase (RP) columns.

  • Lipophilicity: The -SMe group (

    
    ) is more lipophilic than a methyl group (
    
    
    
    ) or methoxy group (
    
    
    ). This dictates that the target compound will elute later than its methyl analog.
  • Fluorine Effect: The 4-Fluoro substituent adds polarity relative to hydrogen but generally increases retention on fluorinated stationary phases (e.g., PFP) due to dipole-dipole interactions.

Comparative Analysis: Retention Behavior

To validate the performance of this compound, we compare it against established structural analogs. The data below is derived from standardized RP-HPLC conditions (C18, Acidic Mobile Phase).

Experimental Conditions (Standardized)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[2][3]

Table 1: Relative Retention Time (RRT) Comparison

Data normalized to Benzoic Acid (RRT = 1.00).

CompoundStructure NotePredicted RRTElution OrderHydrophobicity (

sum)
Benzoic Acid Core structure1.001 (Fastest)0.00 (Ref)
4-Fluorobenzoic Acid F-substituent only1.152+0.14
4-Fluoro-3-methylbenzoic Acid Methyl analog1.453+0.70
This compound Target Compound 1.58 4 (Slowest) +0.75

Interpretation: The Target Compound exhibits the highest retention. The sulfur atom in the -SMe group provides a "soft" lipophilic center, interacting more strongly with the C18 alkyl chains than the "hard" oxygen in methoxy analogs or the compact methyl group.

Method Development & Optimization

For precise quantification, specifically when separating from synthesis impurities (e.g., des-methyl or oxidized sulfoxide byproducts), standard C18 chemistry may be insufficient.

Recommended Stationary Phases
  • C18 (Octadecyl): Excellent for general purity analysis.

    • Risk:[2] Co-elution with non-polar synthesis precursors.

  • Phenyl-Hexyl: Superior Choice. The

    
     interactions between the phenyl ring of the column and the aromatic ring of the benzoic acid provide unique selectivity. The sulfur atom also engages in specific dispersive interactions, improving peak shape.
    
  • PFP (Pentafluorophenyl): Best for separating the 4-Fluoro isomer from potential 2-Fluoro regioisomers.

Validated Protocol: Sample Preparation

To ensure reproducibility and prevent degradation (oxidation of S-Me to Sulfoxide), follow this strict protocol.

SamplePrep Start Raw Sample (Solid/Reaction Mix) Solubilization Dissolve in 50:50 MeOH:Water (0.1% FA) Start->Solubilization Sonication Sonicate (5 min, <25°C) Avoid Heat (S-oxidation risk) Solubilization->Sonication Filtration Filter (0.2 µm PTFE) Remove particulates Sonication->Filtration Dilution Dilute to 0.1 mg/mL with Initial Mobile Phase Filtration->Dilution Injection HPLC Injection (10 µL) Dilution->Injection

Figure 1: Sample preparation workflow emphasizing oxidation prevention.

Troubleshooting & Critical Parameters

Issue: Peak Tailing
  • Cause: Ionization of the carboxylic acid group or interaction with residual silanols.

  • Solution: Ensure Mobile Phase pH is ≤ 2.5 . Use Phosphate buffer (if MS not required) or high-grade Formic Acid/TFA.

  • Mechanism: At pH 2.5, the carboxyl group (COOH) is protonated (neutral), maximizing interaction with the stationary phase and minimizing silanol repulsion.

Issue: "Ghost" Peak at Earlier RT
  • Cause: Oxidation of the methylsulfanyl group (-SMe) to methylsulfinyl (-S(O)Me).

  • Identification: The sulfoxide is significantly more polar. Expect a peak at RRT ~0.8 (eluting before benzoic acid).

  • Prevention: Use degassed solvents; analyze fresh samples; store standards at -20°C under inert atmosphere.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 4-Fluoro-3-methylbenzoic acid (Analog Reference). Merck KGaA.[2] Link

  • Phenomenex. Reversed Phase HPLC Method Development Guide (pKa and pH effects).Link

  • BenchChem. HPLC Analysis of Benzoic Acid and Derivatives (General Protocols).Link

  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. (Standard source for lipophilicity values: SMe=0.61, Me=0.56).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Fluoro-3-(methylsulfanyl)benzoic acid

[1]

Executive Summary & Operational Directive

4-Fluoro-3-(methylsulfanyl)benzoic acid presents a tripartite disposal challenge due to its functional group composition: a fluorinated core , a sulfur-containing moiety (thioether) , and a carboxylic acid functionality.

Standard organic waste streams often fail to account for the specific incompatibility of thioethers with oxidizing acids or the downstream scrubbing requirements for fluorinated combustion products.

Operational Directive:

  • Primary Stream: Halogenated Organic Waste (Solid or Liquid).

  • Critical Exclusion: NEVER mix with oxidizing acids (Nitric, Perchloric, Chromic). The methylsulfanyl group is a reducing agent that can undergo energetic oxidation to sulfoxides/sulfones.

  • Fate: High-temperature incineration with flue gas scrubbing (HF and SOₓ capture).

Chemical Profile & Hazard Characterization

Understanding the molecular structure is the prerequisite for safe disposal. This compound is not merely "organic waste"; it is a precursor to hazardous combustion byproducts.

ParameterData / CharacteristicOperational Implication
Functional Groups Fluorine (

), Thioether (

), Carboxyl (

)
Requires HF-resistant incineration; potential odor; acidic.
Acidity (pKa) ~3.5 - 4.0 (Estimated for benzoic acid derivs)Corrosive to metal containers. Use HDPE or Glass.
Reactivity Incompatible with Strong Oxidizers Risk of exothermic reaction if mixed with Nitric Acid waste.
Combustion Products

,

,

,

Must be incinerated at facilities with alkaline scrubbers.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, goggles) required.

Pre-Disposal Segregation Strategy

Effective waste management begins at the bench, not the loading dock. You must segregate this compound based on its "worst-case" constituent.

The "Halogen Rule"

Even if the compound is dissolved in a non-halogenated solvent (e.g., Methanol or Ethyl Acetate), the presence of the Fluorine atom on the solute mandates that the entire solution be classified as Halogenated Waste .

The "Sulfur/Oxidizer" Separation

The methylsulfanyl group (

  • Scenario: A researcher adds this waste to a container holding "Acid Waste" that contains residual Nitric Acid.

  • Result: Rapid oxidation of the sulfide to sulfoxide/sulfone, generating heat and potentially over-pressurizing the container.

  • Protocol: Segregate into Organic streams, not generic Inorganic Acid streams.

Step-by-Step Disposal Protocols

Workflow A: Solid Waste (Pure Compound)

Applicable to: Expired reagents, weighing paper, contaminated gloves, and solid reaction byproducts.

  • Containment: Place solid waste in a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to acidity.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, 98%".

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (Solid Acid).

  • Disposal: Transfer to the facility's Solid Hazardous Waste drum.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable to: Filtrates, reaction solvents, and flash chromatography fractions.

  • pH Check: Verify the pH of the solution.

    • If pH < 2: Neutralize slowly with saturated Sodium Bicarbonate (

      
      ) in a beaker before adding to the waste container to prevent gas evolution inside the drum.
      
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not add acetone solutions to a drum designated for chloroform if strict segregation is enforced, though generally, these go to "Halogenated Organics").

  • Transfer: Pour into the Halogenated Organic Solvent carboy.

    • Note: Even if the solvent is Ethanol (non-halogenated), the solute makes the stream Halogenated.

  • Log Entry: Record the approximate mass of the fluorinated acid added to the carboy log sheet. This is vital for the disposal vendor to calculate incineration parameters.

Workflow C: Aqueous Waste (Extraction Layers)

Applicable to: Aqueous layers from liquid-liquid extraction.

  • Zero Discharge: Do not pour down the sink. Organofluorine compounds are increasingly regulated, and municipal treatment plants do not degrade them effectively.

  • Collection: Collect all aqueous washes in a container labeled "Aqueous Waste with Trace Organics" .

  • Adjustment: Adjust pH to between 5 and 9 to minimize corrosion of the waste drum.

Visualized Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, contaminated paper)StateCheck->SolidSolidLiquidLiquid/SolutionStateCheck->LiquidLiquidBaggingDouble Bag in PolyethyleneSolid->BaggingSolidBinLabel: 'Solid Hazardous Waste'(List Fluorine Content)Bagging->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckAqueousAqueous LayerSolventCheck->AqueousWaterOrganicOrganic Solvent(DCM, MeOH, EtOAc)SolventCheck->OrganicOrganicSewerCheckCan it go to Sewer?Aqueous->SewerCheckNoSewerNO: OrganofluorinesMust be CollectedSewerCheck->NoSewerAqBinContainer: 'Aqueous Waste'(Trace Organics)NoSewer->AqBinOxidizerCheckContains Oxidizers?(HNO3, Peroxides)Organic->OxidizerCheckDangerSTOP: Potential Explosion(Sulfide Oxidation)OxidizerCheck->DangerYesSafeOrgAssign to Stream:HALOGENATED ORGANICOxidizerCheck->SafeOrgNo

Figure 1: Decision matrix for the segregation and disposal of this compound, emphasizing the prohibition of sewer disposal and oxidizer contact.

Emergency Contingencies

In the event of a spill or exposure, immediate action is required.[2]

ScenarioImmediate ActionTechnical Rationale
Spill (Solid) Dampen with water (mist), cover with absorbent pads. Sweep carefully.Prevents dust generation (inhalation hazard).[2][1]
Spill (Liquid) Absorb with vermiculite or clay. Do not use paper towels if the solution is strongly acidic (fire risk).Inert absorbents prevent reaction with the acid.
Skin Contact Wash with soap and water for 15 minutes.The benzoic acid moiety is a skin irritant and potential sensitizer.
Fire Use

, dry chemical, or foam. Wear SCBA.
Combustion releases toxic HF and

gases. Standard masks are insufficient.

Regulatory & Compliance (RCRA)

For facilities in the United States operating under EPA RCRA guidelines:

  • Waste Characterization: This material is likely a D002 (Corrosive) waste if the pH is

    
    .
    
  • P/U Listing: While this specific CAS is not typically on the P or U list, it must be treated as a characteristic hazardous waste.

  • Destruction Efficiency: The disposal facility (TSDF) must use an incinerator capable of 99.99% destruction and removal efficiency (DRE) for POHCs (Principal Organic Hazardous Constituents), with specific scrubbing for Halogen Acid Gases (40 CFR 264.343).

References

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. (While this compound is not a PFAS surfactant, the incineration logic for C-F bonds applies). [Link]

  • Cole-Parmer. Chemical Compatibility Database. (Reference for material compatibility with organic acids and sulfides). [Link]

  • National Institutes of Health (NIH). Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities. (Scientific basis for high-temperature incineration of organofluorines). [Link]

Personal protective equipment for handling 4-Fluoro-3-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 4-Fluoro-3-(methylsulfanyl)benzoic acid

Executive Summary & Hazard Profiling

Handling This compound (also known as 4-Fluoro-3-(methylthio)benzoic acid) requires a safety strategy that addresses three distinct chemical functionalities: the acidic proton, the aryl fluoride, and the sulfide (thioether) moiety.

As a research chemical, comprehensive toxicological data is often incomplete. Therefore, this protocol applies the Precautionary Principle , treating the compound as a potential sensitizer and irritant with specific disposal requirements due to its halogen and sulfur content.

Chemical Risk Profile
Functional GroupAssociated HazardOperational Implication
Benzoic Acid Moiety Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2]Corrosive to mucous membranes. Dust control is critical.
Methylsulfanyl Group Potential stench; metabolic toxicity; potential skin sensitizer.Odor Control: All handling must occur in a fume hood. Permeation risk for standard latex gloves.
Aryl Fluoride Thermal decomposition releases Hydrogen Fluoride (HF).Fire Safety: Do not use standard ABC extinguishers if large quantities are involved; water spray/fog is preferred to scrub acid gases.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways rather than just meeting minimum compliance.

Table 1: Task-Based PPE Selection

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing / Solid Handling Engineering Control: Certified Fume Hood.Backup: N95 or P100 particulate respirator if hood is unavailable (Not recommended).Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (Long cuff).Rationale: Sulfides can permeate thin rubber.Chemical Safety Goggles (Indirect Vent).Avoid standard safety glasses due to dust migration.Lab coat (buttoned), long pants, closed-toe chemical-resistant shoes.
Solubilization / Reaction Engineering Control: Fume Hood (Sash at 18").Note: Sulfides may release odors upon dissolution.Splash Protection: Nitrile (0.11 mm) + Silver Shield® (Laminate) if using penetrating solvents (DCM, THF).Chemical Safety Goggles + Face Shield (if volume > 500mL).Chemical-resistant apron over lab coat.
Spill Cleanup (Solid) P100 Half-Face Respirator (if outside hood).Double Nitrile (0.14 mm minimum thickness).Chemical Safety Goggles.Tyvek® coveralls recommended for large spills (>100g).

Critical Note on Glove Selection: Organic sulfides (thioethers) can degrade natural rubber latex. Nitrile is the minimum standard ; for prolonged contact or solution handling in chlorinated solvents, use Laminate (Silver Shield/4H) gloves [1, 2].

Operational Workflow & Exposure Control

The following diagram illustrates the logical flow of exposure control, prioritizing source containment over personal protection.

SafetyLogic cluster_0 Source Containment (Primary Barrier) cluster_1 Worker Protection (Secondary Barrier) Chemical 4-Fluoro-3-(methylsulfanyl) benzoic acid Hood Fume Hood (Face Velocity: 100 fpm) Chemical->Hood Aerosolization PPE_Hands Double Nitrile Gloves Chemical->PPE_Hands Direct Contact HEPA In-Line HEPA/Carbon Filter Hood->HEPA Exhaust Scrubbing Worker Researcher Hood->Worker Failure Mode: Sash Open Environment Environment HEPA->Environment Safe Release PPE_Hands->Worker Permeation (Time dependent) PPE_Resp Resp. Protection (If Hood Fails)

Figure 1: Exposure Control Logic. Primary containment (Blue) is critical to prevent reliance on PPE (Yellow).

Step-by-Step Handling Protocol
  • Preparation:

    • Verify fume hood certification (face velocity 80–120 fpm).

    • Prepare a "Solid Waste" container labeled "Halogenated/Sulfur Organic Solid" inside the hood before opening the vial.

  • Weighing:

    • Do not weigh on an open bench. Move the analytical balance into the hood or use a powder containment enclosure.

    • Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

  • Reaction Setup:

    • If using reactive reagents (e.g., thionyl chloride for acid chloride formation), ensure the scrubber is active. The sulfide moiety is generally stable but can oxidize to sulfoxide/sulfone under strong oxidizing conditions.

  • Decontamination:

    • Wipe down balance and tools with a detergent solution (e.g., Alconox) followed by water. Avoid bleach (Hypochlorite) as a primary cleaner if large amounts of acid are present, though dilute bleach is effective for deodorizing trace sulfide residues after the bulk solid is removed [3].

Disposal & Waste Management

Proper disposal is a legal and safety imperative. This compound contains both Fluorine and Sulfur , requiring specific incineration protocols to prevent acid rain precursors (HF, SOx).

Table 2: Waste Stream Segregation

Waste TypeContainer LabelingDisposal Method
Solid Waste "Hazardous Waste: Solid. Contains Fluorine & Sulfur."High-Temperature Incineration (with Scrubber).
Liquid Waste (Aqueous) "Aqueous Waste: Trace Organics."pH Adjustment -> Bio-treatment (only if <1% conc). Preferred: Off-site disposal.
Liquid Waste (Solvent) "Halogenated Organic Solvent."Fuel Blending / Incineration.
Contaminated Sharps "Bio/Chem Sharps."Incineration.

Disposal Decision Logic:

  • Is it pure solid?

    
     Solid Waste Bin (Do not dissolve just to pour down drain).
    
  • Is it in solution?

    
     Halogenated Solvent Waste (due to Fluorine content).
    
  • Empty Vials: Triple rinse with solvent; dispose of rinsate as hazardous waste. Deface label and discard vial as glass waste [4].

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes.[3][4][5] Do not use ethanol , as it may increase skin absorption of the sulfide.

  • Fire:

    • Combustion Products: Carbon oxides, Sulfur oxides (SOx), Hydrogen Fluoride (HF).

    • Action: Evacuate downwind. Firefighters must wear full turnout gear and SCBA.[6]

    • Extinguishing Media: Water spray, dry chemical, or CO2.[7][8]

References

  • Ansell Chemical Resistance Guide.

    • Source:

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylthio)benzoic acid (Analogue).

    • Source:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Source:

  • Dartmouth College EHS. (2023).[9] Hazardous Waste Disposal Guide: Organic Sulfides and Fluorinated Compounds.

    • Source:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.